

An In-depth Technical Guide on the Discovery and History of Quinoprazine

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Compound of Interest		
Compound Name:	Quinoprazine	
Cat. No.:	B048635	Get Quote

Introduction

Following a comprehensive review of scientific literature and drug databases, it has been determined that there is no registered pharmaceutical compound or widely recognized chemical entity known as "Quinoprazine." It is plausible that "Quinoprazine" may be a novel or internal designation for a compound not yet disclosed in public-domain scientific literature, a potential misnomer for a similarly named substance, or a theoretical molecule.

This guide will, therefore, address the potential interpretations of the query by discussing related and similarly named classes of compounds for which information is available. These include Quinupristin, a streptogramin antibiotic, and various compounds containing a quinoxaline or quinolizidine core, which are areas of active research in drug discovery.

Section 1: Quinupristin - A Potential Subject of Confusion

Due to the phonetic similarity, it is possible that the query regarding "**Quinoprazine**" was intended to be about Quinupristin. Quinupristin is a well-documented antibiotic, used in combination with dalfopristin.

1.1 Discovery and History of Quinupristin/Dalfopristin

The combination of quinupristin and dalfopristin is a streptogramin antibiotic. These antibiotics are derived from Streptomyces pristinaespiralis. The combination of these two synergistic



compounds was developed to combat resistant Gram-positive bacteria.

1.2 Mechanism of Action

Quinupristin and dalfopristin act synergistically to inhibit protein synthesis in bacteria. Dalfopristin binds to the 23S ribosomal RNA of the 50S subunit, which leads to a conformational change. This change enhances the binding of quinupristin to a nearby site on the ribosome. This dual action effectively blocks peptide chain elongation at two different steps, leading to bactericidal activity against many susceptible organisms.[1]

Diagram: Mechanism of Action of Quinupristin/Dalfopristin



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Caption: Synergistic inhibition of bacterial protein synthesis by Quinupristin and Dalfopristin.

1.3 Pharmacokinetics

Quinupristin/dalfopristin is administered intravenously due to minimal oral absorption.[2] The combination is primarily excreted in the feces (75-77%) with a smaller portion via renal excretion (15-19%).[2]

Table 1: Pharmacokinetic Parameters of Quinupristin and Dalfopristin (Single 7.5 mg/kg IV Dose)



Parameter	Quinupristin	Dalfopristin	Reference
Cmax (mg/L)	2.3 - 2.7	6.1 - 8.2	[2]
AUC (mg·h/L)	2.7 - 3.3	6.5 - 7.7	[2]
Elimination Half-life (hours)	0.7 - 1.3	0.7 - 1.3	[2]
Volume of Distribution (L/kg)	0.46 - 0.54	0.24 - 0.30	[2]
Protein Binding	55-78%	11-26%	[2]

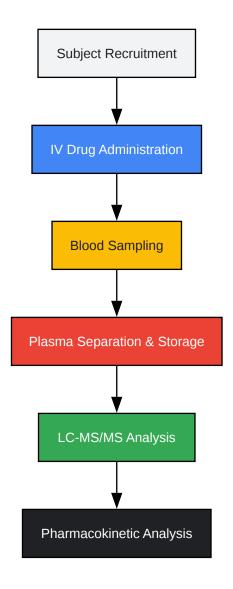
1.4 Experimental Protocols

Protocol 1.4.1: Determination of Pharmacokinetic Parameters in Humans

- Subject Recruitment: A cohort of healthy adult volunteers is selected. Exclusion criteria
 include a history of significant medical conditions, allergies to antibiotics, and concurrent
 medication use.
- Drug Administration: A single intravenous infusion of quinupristin/dalfopristin (7.5 mg/kg in a 30:70 ratio) is administered over a 60-minute period.
- Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-infusion.
- Plasma Separation: Blood samples are centrifuged at 3000 rpm for 10 minutes to separate the plasma. The plasma is then stored at -80°C until analysis.
- LC-MS/MS Analysis: Plasma concentrations of quinupristin and dalfopristin are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation, chromatographic separation, and mass spectrometric detection.
- Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, AUC, elimination half-life, and volume of distribution.



Diagram: Experimental Workflow for Human Pharmacokinetic Study



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Caption: Workflow for a human pharmacokinetic study of intravenously administered drugs.

Section 2: Quinoxaline and Quinolizidine Derivatives in Drug Discovery

Other possibilities for the term "**Quinoprazine**" could involve compounds containing a quinoxaline or quinolizidine moiety. These are heterocyclic scaffolds that are of significant interest in medicinal chemistry.

2.1 Quinoxaline Derivatives



Quinoxaline derivatives are being investigated for a variety of therapeutic applications, including as kinase inhibitors for the treatment of cancer.[3]

2.1.1 Mechanism of Action of Quinoxaline-based Kinase Inhibitors

Certain quinoxaline derivatives act as type II kinase inhibitors, binding to the inactive (DFG-out) conformation of the kinase.[3] This mode of binding can offer greater selectivity compared to ATP-competitive inhibitors. These compounds have been shown to downregulate signaling pathways such as PI3K/AKT/mTOR and MYC targets.[3]

2.2 Quinolizidine Alkaloids

Quinolizidine alkaloids are naturally occurring compounds found in plants, particularly in the Fabaceae family.[4][5] They are synthesized from the amino acid lysine via the intermediate cadaverine.[4] While many of these compounds are toxic, some have shown potential pharmacological activities.

2.2.1 Biosynthesis of Quinolizidine Alkaloids

The biosynthesis of quinolizidine alkaloids begins with the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by lysine decarboxylase (LDC).[4] Subsequent enzymatic steps lead to the formation of the characteristic tetracyclic quinolizidine core structure.

Diagram: Simplified Biosynthetic Pathway of Quinolizidine Alkaloids



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Caption: Simplified overview of the biosynthetic pathway of quinolizidine alkaloids from L-lysine.

Conclusion

While a specific compound named "**Quinoprazine**" is not identifiable in the current scientific literature, this guide provides an in-depth overview of related and phonetically similar



compounds of therapeutic and research interest. The information on quinupristin, quinoxaline derivatives, and quinolizidine alkaloids highlights the diverse and complex nature of drug discovery and development centered around these chemical scaffolds. For researchers and drug development professionals, the detailed methodologies and data presented for these related compounds can serve as a valuable reference for future investigations in these areas. Should "Quinoprazine" emerge as a distinct entity in the future, this document can serve as a foundational framework for its characterization.

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